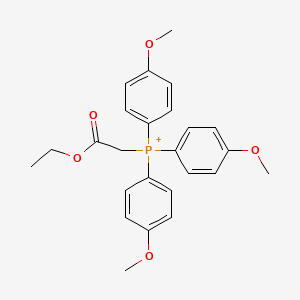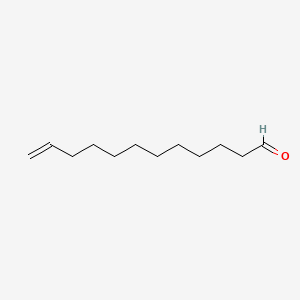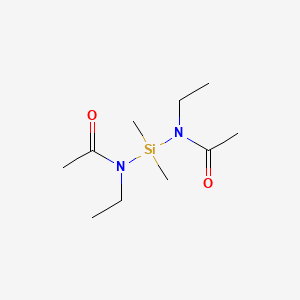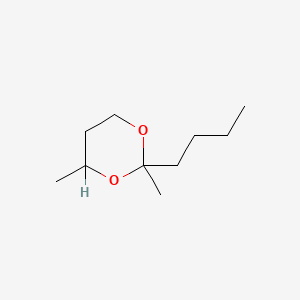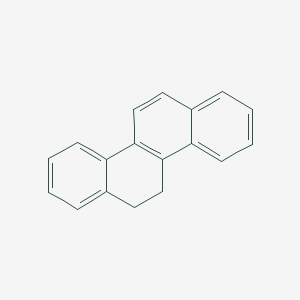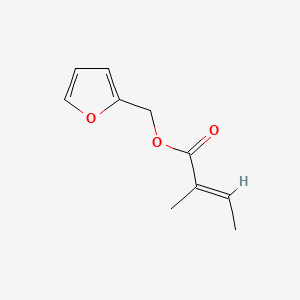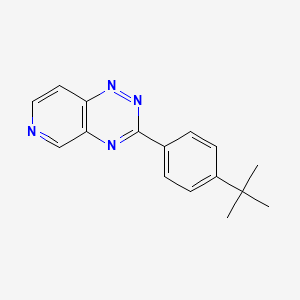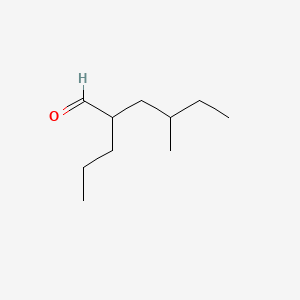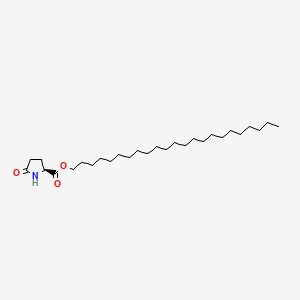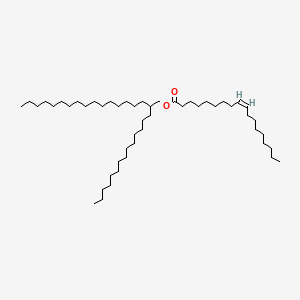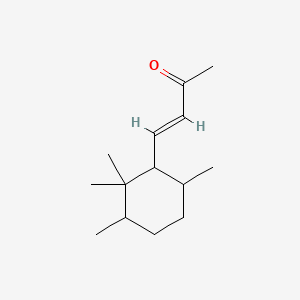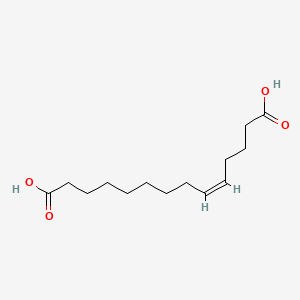
5-Tetradecenedioic acid, (5Z)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Tetradecenedioic acid, (5Z)-: is an unsaturated dicarboxylic acid with the molecular formula C14H24O4 It is characterized by the presence of a double bond at the 5th position in the Z-configuration
Preparation Methods
Synthetic Routes and Reaction Conditions: 5-Tetradecenedioic acid, (5Z)- can be synthesized through the ozonolysis of certain dienes followed by reduction. This process involves the reaction of specific dienes with ozone, leading to the formation of ozonides, which are then reduced to yield the desired dicarboxylic acid .
Industrial Production Methods: Industrial production of 5-Tetradecenedioic acid, (5Z)- typically involves large-scale ozonolysis and reduction processes. These methods require specialized equipment and conditions to ensure the efficient and safe production of the compound.
Chemical Reactions Analysis
Types of Reactions: 5-Tetradecenedioic acid, (5Z)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: Reduction reactions can convert the double bond to a single bond, yielding saturated dicarboxylic acids.
Substitution: The carboxylic acid groups can participate in substitution reactions to form esters, amides, and other derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Reagents such as alcohols and amines are used under acidic or basic conditions to form esters and amides, respectively.
Major Products:
Oxidation: Higher oxidation state products such as aldehydes and ketones.
Reduction: Saturated dicarboxylic acids.
Substitution: Esters, amides, and other derivatives.
Scientific Research Applications
5-Tetradecenedioic acid, (5Z)- has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with enzymes and receptors.
Mechanism of Action
The mechanism of action of 5-Tetradecenedioic acid, (5Z)- involves its interaction with specific molecular targets and pathways. For instance, it has been shown to induce apoptosis in tumor cells by affecting the cell cycle and inhibiting human topoisomerase I . The compound’s double bond and carboxylic acid groups play crucial roles in its biological activity.
Comparison with Similar Compounds
Tetradecanedioic acid: A saturated dicarboxylic acid with similar molecular weight but lacking the double bond.
Hexadecanedioic acid: Another dicarboxylic acid with a longer carbon chain.
Dodecanedioic acid: A shorter-chain dicarboxylic acid.
Uniqueness: 5-Tetradecenedioic acid, (5Z)- is unique due to the presence of the double bond in the Z-configuration, which imparts distinct chemical and biological properties
Properties
CAS No. |
128823-59-6 |
|---|---|
Molecular Formula |
C14H24O4 |
Molecular Weight |
256.34 g/mol |
IUPAC Name |
(Z)-tetradec-5-enedioic acid |
InChI |
InChI=1S/C14H24O4/c15-13(16)11-9-7-5-3-1-2-4-6-8-10-12-14(17)18/h3,5H,1-2,4,6-12H2,(H,15,16)(H,17,18)/b5-3- |
InChI Key |
ZUAMFASDJCGODP-HYXAFXHYSA-N |
Isomeric SMILES |
C(CCC/C=C\CCCC(=O)O)CCCC(=O)O |
Canonical SMILES |
C(CCCC=CCCCC(=O)O)CCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



